1-(methylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
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Overview
Description
1-Methanesulfonyl-1H-indole-boronic acid pinacol ester is a boronic ester derivative of indole, a heterocyclic aromatic organic compound. This compound is particularly significant in organic synthesis due to its role in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methanesulfonyl-1H-indole-boronic acid pinacol ester typically involves the reaction of 1-methanesulfonyl-1H-indole with boronic acid pinacol ester under specific conditions. The reaction is often catalyzed by palladium complexes and requires a base such as potassium carbonate. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
1-Methanesulfonyl-1H-indole-boronic acid pinacol ester undergoes several types of chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Protodeboronation: This reaction involves the removal of the boronic ester group, often using a radical approach.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Bases: Such as potassium carbonate, used to deprotonate the boronic ester.
Radical Initiators: Used in protodeboronation reactions.
Major Products
Biaryl Compounds: Formed through Suzuki–Miyaura coupling.
Hydrocarbons: Formed through protodeboronation.
Scientific Research Applications
1-Methanesulfonyl-1H-indole-boronic acid pinacol ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules through Suzuki–Miyaura coupling.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: Used in the development of new drugs and therapeutic agents.
Industry: Applied in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-Methanesulfonyl-1H-indole-boronic acid pinacol ester in Suzuki–Miyaura coupling involves several steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex forms a new carbon-carbon bond and regenerates the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Another boronic ester used in Suzuki–Miyaura coupling.
MIDA Boronates: Used for iterative cross-coupling reactions.
DAN Boronamides: Employed in chemoselective orthogonal couplings.
Uniqueness
1-Methanesulfonyl-1H-indole-boronic acid pinacol ester is unique due to its indole structure, which imparts specific electronic and steric properties that influence its reactivity and selectivity in chemical reactions. This makes it particularly useful in the synthesis of complex organic molecules and biologically active compounds .
Properties
Molecular Formula |
C15H20BNO4S |
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Molecular Weight |
321.2 g/mol |
IUPAC Name |
1-methylsulfonyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole |
InChI |
InChI=1S/C15H20BNO4S/c1-14(2)15(3,4)21-16(20-14)12-10-17(22(5,18)19)13-9-7-6-8-11(12)13/h6-10H,1-5H3 |
InChI Key |
TXCRNXFMFSTIMR-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=CC=CC=C23)S(=O)(=O)C |
Origin of Product |
United States |
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